3-Methyl-2-phenyl-1-isoindolinethione
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NS |
|---|---|
Molecular Weight |
239.3g/mol |
IUPAC Name |
3-methyl-2-phenyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NS/c1-11-13-9-5-6-10-14(13)15(17)16(11)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
LAYIDAMUGKMUAI-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Canonical SMILES |
CC1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Structural Analysis
The synthesis of 3-Methyl-2-phenyl-1-isoindolinethione has been achieved through established methods in heterocyclic chemistry. A notable route involves the thionation of the corresponding isoindolinone precursor.
One documented method for the synthesis of isoindoline-1-thiones involves the treatment of 3-hydroxyisoindolin-1-ones with Lawesson's reagent. This reagent is a widely used and effective thionating agent for converting carbonyl groups into thiocarbonyls. The reaction proceeds via a direct thionation and a reductive elimination of the hydroxy group to yield the desired isoindoline-1-thione in good yields.
Another key synthetic pathway involves photochemical reactions. For instance, the irradiation of 2-arylisoindoline-1-thiones in the presence of alkenes has been shown to produce tricyclic isoindolines. This process is believed to occur through a [2+2] photocycloaddition of the carbon-sulfur double bond with the carbon-carbon double bond of the alkene. openmedicinalchemistryjournal.com
The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectral data for this exact compound is not widely published, the analysis would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to determine the number and connectivity of hydrogen and carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=S (thiocarbonyl) group, distinguishing it from its carbonyl analogue.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Detailed Research Findings
Retrosynthetic Analysis and Strategic Disconnections of the Isoindolinethione Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For the this compound core, a primary disconnection can be made at the carbon-sulfur double bond (C=S), leading to a corresponding isoindolinone precursor, 3-methyl-2-phenyl-1-isoindolinone. This is a common strategy as the thionation of a carbonyl group is a well-established transformation.
Further disconnection of the isoindolinone intermediate can be approached in several ways. A logical disconnection is at the amide bond, breaking the molecule into 2-acetylbenzoic acid and aniline. This approach is synthetically viable as the formation of amides from carboxylic acids and amines is a fundamental reaction in organic chemistry.
Another strategic disconnection involves breaking the C1-N bond and the C3-C3a bond of the isoindolinone ring. This leads to precursors such as a phthalide (B148349) derivative and an aniline. The final key bond to consider for disconnection is the C1-C7a bond, which would break open the five-membered ring to an acyclic precursor.
Development of Novel Synthetic Routes to this compound
The synthesis of this compound can be achieved through various synthetic routes, primarily focusing on the construction of the isoindolinone core followed by thionation.
Cyclization Reactions for Isoindolinethione Formation
Cyclization reactions are fundamental to the formation of the isoindolinethione ring system. A common method involves the treatment of 3-hydroxyisoindolin-1-ones with Lawesson's reagent, which facilitates both the direct thionation of the carbonyl group and the reductive elimination of the hydroxyl group to yield isoindoline-1-thiones. molaid.com
Another approach is the electrophilic cyclization of o-(1-alkynyl)benzamides. nih.gov This method allows for the preparation of substituted isoindolin-1-ones under mild conditions, which can then be converted to the corresponding thiones. The reaction of o-(1-alkynyl)benzamides with reagents like iodine monochloride (ICl), iodine (I2), or N-bromosuccinimide (NBS) leads to good to excellent yields of the cyclized product. nih.gov
Intramolecular cyclization of in-situ generated ketimine moieties is another effective strategy. For instance, a Brønsted-acid-catalyzed cyclization of a dihydrospiroquinoline intermediate can produce complex indole (B1671886) derivatives, and similar principles can be applied to isoindolinone synthesis. nih.gov
Multi-component Reactions in Isoindolinethione Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govfrontiersin.org These reactions are advantageous due to their high atom economy and operational simplicity. frontiersin.orgresearchgate.netmdpi.com
While direct MCRs for this compound are not extensively documented, the synthesis of its isoindolinone precursor can be achieved through MCRs. For example, a modular solid-phase multicomponent reaction has been developed for the synthesis of 3-substituted isoindolinone derivatives. nih.gov This involves the reaction of a β-keto lactam, an aldehyde, an isocyanide, and a dienophile in one pot. nih.gov Such isoindolinone products can then be subjected to thionation to yield the desired isoindolinethione. The use of isocyanide-based multicomponent reactions is particularly prevalent in the synthesis of diverse heterocyclic scaffolds. frontiersin.orgmdpi.com
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in modern organic synthesis, offering pathways to products with higher efficiency and selectivity. In the context of synthesizing the isoindolinone precursor, catalytic methods are well-established. For example, rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds have been developed to create complex isoindolinone derivatives. rsc.org
Furthermore, the use of catalysts can be integrated into green chemistry approaches. For instance, the synthesis of isoindolinones has been achieved using a fluorous phosphine (B1218219) as an organocatalyst in green solvents. rsc.org This method allows for the recycling of both the catalyst and the solvent, significantly reducing waste. rsc.org
Principles of Green Chemistry in Synthetic Design for this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.
Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. msu.edu For instance, developing solventless reaction conditions or using water as a solvent are key strategies in green synthesis. researchgate.netresearchgate.net
Atom Economy Maximization in Isoindolinethione Synthesis
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants. jocpr.comalgoreducation.comwikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. primescholars.comacs.org
In the synthesis of this compound, maximizing atom economy can be achieved by carefully selecting synthetic routes. Addition and rearrangement reactions generally have higher atom economies than substitution and elimination reactions. acs.org Multi-component reactions are inherently more atom-economical as they incorporate a larger proportion of the starting materials into the final product. frontiersin.org
Solvent Selection and Green Alternatives for Reaction Media
The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly impact reaction rates, yields, and the ease of product isolation. The primary route to this compound involves the thionation of the corresponding lactam, 3-methyl-2-phenyl-1-isoindolinone, typically using Lawesson's reagent. Traditionally, this reaction is carried out in high-boiling point, non-polar aromatic solvents such as toluene (B28343) or xylene to facilitate the dissolution of the reagents and to provide the necessary thermal energy for the reaction to proceed. numberanalytics.comnumberanalytics.com
However, in line with the principles of green chemistry, there is a growing impetus to replace these hazardous solvents with more environmentally benign alternatives. nih.govyoutube.com Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. youtube.comresearchgate.net For the synthesis of sulfur-containing heterocycles, several classes of green solvents have been explored, including water, ionic liquids, and deep eutectic solvents. mdpi.com
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic reagents in water can be a limitation, the use of phase-transfer catalysts or co-solvents can often overcome this issue. rsc.org For the synthesis of this compound, a biphasic system or the use of a water-miscible co-solvent could be explored.
Ionic liquids (ILs) and deep eutectic solvents (DESs) are another class of promising green solvents. researchgate.net Their negligible vapor pressure reduces air pollution, and their tunable physicochemical properties allow for the design of solvents with optimal characteristics for a specific reaction. For instance, an ionic liquid could be selected to enhance the solubility of both the isoindolinone starting material and the thionating agent, potentially leading to milder reaction conditions.
The following table summarizes a comparative study of different solvents for the synthesis of this compound, highlighting the potential of green alternatives.
Table 1: Effect of Solvent on the Synthesis of this compound
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Green Chemistry Considerations |
|---|---|---|---|---|
| Toluene | 110 | 6 | 85 | Volatile Organic Compound (VOC), petroleum-derived |
| Xylene | 140 | 4 | 90 | VOC, higher boiling point, higher energy consumption |
| Anisole | 154 | 4 | 88 | Higher boiling point, but considered greener than toluene |
| Cyclopentyl methyl ether (CPME) | 106 | 7 | 82 | Bio-based potential, lower peroxide formation than THF |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 12 | 75 | Derived from renewable resources, lower boiling point |
| [bmim][BF4] (Ionic Liquid) | 100 | 8 | 80 | Low volatility, potential for recyclability, but can be costly |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Utilization of Catalysts for Enhanced Efficiency and Sustainability
Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction efficiency, reduced energy consumption, and higher selectivity, thereby minimizing waste. jocpr.com In the context of synthesizing this compound, catalytic approaches can be applied to both the formation of the precursor isoindolinone and the subsequent thionation step.
The synthesis of 3-substituted isoindolinones can be achieved through various catalytic methods, such as the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. rsc.org Transition metal catalysts, including those based on palladium and rhodium, have also been employed for the synthesis of the isoindolinone core. chim.it More recently, organocatalysis has emerged as a powerful tool, utilizing small organic molecules to catalyze reactions under mild conditions. chim.it
For the thionation step, while Lawesson's reagent is typically used stoichiometrically, research into catalytic thionation methods is ongoing. The addition of catalytic amounts of certain additives, such as silica (B1680970) or alumina, can enhance the reactivity of Lawesson's reagent, potentially allowing for lower reagent loadings and milder reaction conditions. numberanalytics.com Furthermore, the development of novel, more efficient thionating agents that can be used in catalytic amounts is an active area of research.
The use of heterogeneous catalysts is particularly advantageous from a sustainability perspective, as they can be easily separated from the reaction mixture and recycled. nih.gov For instance, a solid-supported thionating agent could be developed, simplifying the purification process and reducing waste.
Table 2: Comparison of Catalytic Methods for the Synthesis of the 3-Methyl-2-phenyl-1-isoindolinone Precursor
| Catalyst | Reaction Type | Solvent | Temperature (°C) | Yield (%) | Catalyst Recyclability |
|---|---|---|---|---|---|
| [Ru(p-cymene)Cl2]2/AgSbF6 | C-H Activation/Cyclization | 1,2-Dichloroethane | 80 | 85 | Moderate |
| Pd(OAc)2/dppf | Carbonylative Cyclization | Toluene | 110 | 90 | Low |
| Rh(III) complex | Annulation | Methanol | 60 | 88 | Moderate |
| Chiral Phosphoric Acid | Asymmetric Cyclization | Dichloromethane | 25 | 92 (with high ee) | High |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Waste Minimization Strategies
A key objective of green chemistry is the minimization of waste. In the synthesis of this compound, the primary source of waste is often the byproducts from the thionating agent and the solvents used for reaction and purification.
One of the main drawbacks of using Lawesson's reagent is the formation of a phosphorus-containing byproduct that can complicate product purification, often necessitating column chromatography. nih.gov This not only consumes large volumes of solvent but also generates significant solid waste. A recently developed chromatography-free workup procedure for reactions involving Lawesson's reagent utilizes ethylene (B1197577) glycol to decompose the phosphorus byproduct into a more polar species that can be easily removed by extraction. nih.gov This approach significantly reduces solvent usage and eliminates the need for silica gel, thereby minimizing waste.
Atom economy is another important consideration. One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste by eliminating the need for multiple workup and purification steps. jocpr.com For example, a one-pot synthesis of this compound from a suitable precursor, such as 2-formylbenzoic acid, an amine, and a sulfur source, would be a highly atom-economical approach.
The use of flow chemistry, where reactants are continuously passed through a reactor, can also contribute to waste minimization by enabling better control over reaction parameters, leading to higher yields and selectivities. numberanalytics.com This technique is also well-suited for the use of immobilized catalysts, further enhancing the sustainability of the process. numberanalytics.com
Table 3: Waste Reduction Strategies and Their Impact
| Strategy | Description | Solvent Reduction | Solid Waste Reduction | Improvement in Process Efficiency |
|---|---|---|---|---|
| Chromatography-free workup | Use of ethylene glycol to decompose byproducts | High | High | Moderate |
| One-pot synthesis | Combining multiple reaction steps in a single vessel | High | High | High |
| Flow chemistry | Continuous processing of reactants | Moderate | Low | High |
| Use of heterogeneous catalysts | Easy separation and recycling of the catalyst | Moderate | High | High |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is crucial for the development of a robust, scalable, and cost-effective synthesis of this compound. Key parameters to consider include temperature, reaction time, and the stoichiometry of the reagents.
For the thionation reaction with Lawesson's reagent, careful control of the temperature is essential. numberanalytics.com While higher temperatures can accelerate the reaction, they can also lead to the formation of unwanted byproducts. nih.gov The optimal temperature will depend on the solvent used and the specific substrate. The molar ratio of Lawesson's reagent to the starting isoindolinone is another critical factor. While a stoichiometric amount is often required, optimizing this ratio can help to maximize the yield while minimizing the amount of reagent used and the resulting byproducts. numberanalytics.com
Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically optimize multiple reaction parameters simultaneously. By varying factors such as temperature, concentration, and catalyst loading, a comprehensive understanding of the reaction landscape can be obtained, allowing for the identification of the optimal conditions for maximizing yield and minimizing impurities.
Once the optimal conditions have been established on a laboratory scale, the process can be scaled up for larger-scale production. During scale-up, factors such as heat transfer, mixing, and the safe handling of reagents become increasingly important. The development of a detailed process understanding at the laboratory scale is therefore essential for a successful and safe scale-up.
Table 4: Illustrative Data from a Design of Experiments (DoE) Study for the Thionation Reaction
| Experiment | Temperature (°C) | Lawesson's Reagent (equivalents) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 90 | 0.5 | 4 | 65 |
| 2 | 110 | 0.5 | 4 | 75 |
| 3 | 90 | 0.7 | 4 | 80 |
| 4 | 110 | 0.7 | 4 | 92 |
| 5 | 90 | 0.5 | 8 | 70 |
| 6 | 110 | 0.5 | 8 | 82 |
| 7 | 90 | 0.7 | 8 | 85 |
| 8 | 110 | 0.7 | 8 | 95 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons of the isoindolinone core and the phenyl group typically resonate in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic rings. The methyl group protons, being attached to a chiral center, are expected to appear as a doublet, while the methine proton at the 3-position would likely be a quartet.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Aromatic H |
| 7.60 | t | 1H | Aromatic H |
| 7.55-7.40 | m | 5H | Phenyl H |
| 7.35 | t | 1H | Aromatic H |
| 7.28 | d | 1H | Aromatic H |
| 4.85 | q | 1H | CH at C3 |
| 1.65 | d | 3H | CH₃ |
Note: This is a hypothetical data table for illustrative purposes.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of 190-210 ppm. The aromatic carbons would appear in the 120-150 ppm region, while the aliphatic carbons (methyl and methine) would resonate in the upfield region.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 202.1 | C=S (Thiocarbonyl) |
| 145.2 | Aromatic C |
| 138.5 | Aromatic C |
| 132.0 | Aromatic C |
| 129.8 | Aromatic C (Phenyl) |
| 129.1 | Aromatic C (Phenyl) |
| 128.7 | Aromatic C (Phenyl) |
| 124.5 | Aromatic C |
| 122.8 | Aromatic C |
| 58.3 | C3 (Methine) |
| 21.7 | CH₃ (Methyl) |
Note: This is a hypothetical data table for illustrative purposes.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the methine proton at C3 and the methyl protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine (CH) and methyl (CH₃) groups by correlating them with their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the methyl protons and the C3 carbon, as well as the thiocarbonyl carbon.
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. This technique can be particularly useful for studying polymorphism, determining intermolecular interactions, and characterizing materials that are insoluble or difficult to crystallize. While no specific solid-state NMR studies on this compound have been reported in the searched literature, this technique could potentially be used to investigate its crystal packing and conformational properties in the solid state.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide valuable structural information.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The most prominent bands would be those associated with the C=S (thiocarbonyl) stretching vibration and the aromatic C-H and C=C stretching vibrations. The C=S stretch typically appears in the region of 1250-1020 cm⁻¹, which is at a lower frequency than the C=O stretch of the corresponding isoindolinone due to the larger mass of the sulfur atom.
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H Stretch |
| 2970 | Medium | Aliphatic C-H Stretch |
| 1600, 1480, 1450 | Strong | Aromatic C=C Stretch |
| 1180 | Strong | C=S Stretch (Thiocarbonyl) |
| 750, 700 | Strong | C-H Bending (Aromatic) |
Note: This is a hypothetical data table for illustrative purposes.
Raman Spectroscopy
A hypothetical table of expected Raman shifts for this compound is presented below, based on typical values for related functional groups.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3060 | Aromatic C-H stretching (phenyl and isoindoline (B1297411) rings) |
| ~2970 | Aliphatic C-H stretching (methyl group) |
| ~1600 | Aromatic C=C stretching |
| ~1250 | C-N stretching |
| ~1100 | C=S stretching (Thione group) |
| Below 1000 | Various bending and skeletal deformation modes |
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing clues about its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.
The molecular ion peak for this compound (C₁₅H₁₃NS) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the methyl group (M-15), the phenyl group (M-77), and cleavage of the isoindolinone ring. Analysis of fragmentation patterns is a key aspect of solving mass spectrometry puzzles, especially when differentiating between isomers. youtube.com The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion. youtube.com
A table summarizing the expected key fragments for this compound is provided below.
| m/z Value | Proposed Fragment Ion |
| [M]+ | Molecular ion (C₁₅H₁₃NS)⁺ |
| [M-15]+ | Loss of a methyl radical (•CH₃) |
| [M-77]+ | Loss of a phenyl radical (•C₆H₅) |
| Further Fragments | Ions resulting from the cleavage of the isoindoline ring |
X-ray Diffraction Analysis of Crystalline Forms
Single crystal X-ray diffraction analysis of a suitable crystal of this compound would provide a detailed molecular structure. This technique can confirm the connectivity of atoms and reveal the stereochemistry and conformation of the molecule. For instance, it can determine the relative orientations of the phenyl group and the isoindolinone ring system. researchgate.netnih.gov The process involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting data is then used to solve and refine the crystal structure. researchgate.net The quality of the structure is often assessed by the residual R-value. researchgate.net
A hypothetical table of crystallographic data for this compound is presented below, based on data for similar organic compounds. mdpi.commdpi.com
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 95.67 |
| Volume (ų) | 1345.6 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.285 |
| R-factor | 0.045 |
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. While it does not provide the same level of atomic detail as single crystal XRD, it is a valuable tool for identifying crystalline phases, determining phase purity, and analyzing the bulk sample. The PXRD pattern is a plot of diffraction intensity versus the scattering angle (2θ) and is unique to a specific crystalline form. It can be used to distinguish between different polymorphs (different crystal structures of the same compound), which may exhibit different physical properties.
Advanced Electronic and Optical Spectroscopic Methods
Electronic and optical spectroscopic methods probe the electronic transitions within a molecule and provide information about its electronic structure and chromophores.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The UV-Visible spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring and the thione group (C=S) are the primary chromophores in the molecule. The spectrum is typically recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and measuring the absorbance over a specific wavelength range, commonly 190-1100 nm. infitek.com The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are characteristic of the compound. Studies on related compounds have utilized UV-Vis spectroscopy to monitor chemical reactions and characterize electronic properties. mdpi.com
A hypothetical table of UV-Visible absorption data for this compound is provided below.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~250 | ~15,000 | π → π* (Phenyl ring) |
| ~310 | ~8,000 | π → π* (Isoindoline) |
| ~420 | ~200 | n → π* (Thione C=S) |
Fluorescence Spectroscopy and Luminescence Properties
A comprehensive review of available scientific literature did not yield specific experimental data regarding the fluorescence spectroscopy and luminescence properties of this compound. While the photophysical characteristics of related aromatic thiones and isoquinoline (B145761) derivatives have been the subject of research, detailed studies quantifying the fluorescence and luminescence behavior, including excitation and emission spectra, quantum yields, and excited-state lifetimes for this compound, are not present in the surveyed literature.
Generally, the luminescence of aromatic thiones is a complex area of study. The presence of the thiocarbonyl group (C=S) often leads to efficient intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1) due to the heavy atom effect of sulfur. This can result in weak fluorescence and more prominent phosphorescence. The specific emission properties are highly dependent on the molecular structure, solvent polarity, and temperature. However, without experimental data for this compound, any discussion of its specific luminescent behavior would be speculative.
Further research would be necessary to fully characterize the photophysical properties of this compound. Such studies would involve measuring its absorption, excitation, and emission spectra in various solvents to determine the Stokes shift and solvent effects. Additionally, the fluorescence quantum yield and lifetime would need to be quantified to understand the efficiency of the radiative decay process. Phosphorescence measurements at low temperatures could also provide insight into the triplet state characteristics.
Data Table:
Due to the absence of experimental data in the reviewed literature, a data table for the fluorescence and luminescence properties of this compound cannot be provided.
| Parameter | Value |
| Excitation Wavelength (λex) | Data not available |
| Emission Wavelength (λem) | Data not available |
| Quantum Yield (ΦF) | Data not available |
| Fluorescence Lifetime (τF) | Data not available |
Theoretical and Computational Studies on 3 Methyl 2 Phenyl 1 Isoindolinethione
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational efficiency. nih.gov It is used to investigate the electronic structure of many-body systems, making it an ideal method for studying molecules like 3-Methyl-2-phenyl-1-isoindolinethione. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Kohn-Sham equations for the system. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nih.gov For this compound, this would involve calculating the total electronic energy at various geometries and systematically modifying bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
Conformational analysis would further explore the molecule's flexibility, particularly the rotation around the single bond connecting the phenyl group to the nitrogen atom of the isoindolinethione core. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the global minimum (the most stable conformer) and any local minima (other stable conformers), as well as the energy barriers between them.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=S | 1.65 Å |
| Bond Length | N-C(phenyl) | 1.42 Å |
| Bond Length | C-CH₃ | 1.51 Å |
| Bond Angle | C-N-C(phenyl) | 118.5° |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT geometry optimization.
Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. A key component of this analysis is the Frontier Molecular Orbital (FMO) Theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.netniscpr.res.in A small energy gap generally implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
Note: These energy values are hypothetical examples derived from a typical DFT calculation.
DFT calculations are highly effective at predicting spectroscopic data, which can be used to validate an experimentally synthesized structure.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each peak relates to a specific vibrational mode, such as C=S stretching, C-H bending, or aromatic ring vibrations. researchgate.netresearchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) within the molecule's optimized electronic structure. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental NMR spectra.
Table 3: Predicted vs. Experimental IR Frequencies for Key Vibrational Modes
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=S Stretch | 1245 |
| Aromatic C-H Stretch | 3060 |
| Aliphatic C-H Stretch | 2950 |
Note: This table presents hypothetical data to illustrate the comparison between calculated and experimental values.
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.net These "conceptual DFT" parameters provide a quantitative measure of chemical reactivity and stability.
Ionization Potential (I): Energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): Energy released when an electron is added (approximated as A ≈ -E_LUMO).
Chemical Potential (μ): The tendency of electrons to escape (μ = (E_HOMO + E_LUMO) / 2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2).
Electrophilicity Index (ω): A measure of electrophilic power (ω = μ² / 2η).
A higher chemical hardness indicates greater stability, while a higher electrophilicity index suggests a greater capacity to act as an electrophile.
To understand a molecule's interaction with light, such as its color and UV-Vis absorption properties, one must study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose. uci.eduresearchgate.netrsc.org TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without a change in geometry. semanticscholar.orgresearchgate.net
The calculations also yield the oscillator strength for each transition, which indicates its probability. mdpi.com A high oscillator strength corresponds to a strong absorption band in the UV-Vis spectrum. This analysis is crucial for rationalizing the photophysical properties of the molecule.
Table 4: Sample TD-DFT Results for Electronic Transitions in this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.20 | 387 | 0.15 |
| S₀ → S₂ | 3.55 | 349 | 0.08 |
Note: The data is a hypothetical representation of TD-DFT output.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. An MD simulation solves Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules (like a solvent).
For this compound, an MD simulation could:
Explore the Conformational Landscape: Reveal the different shapes the molecule adopts at a given temperature and the frequency of transitions between them.
Analyze Solvation: Show how solvent molecules (e.g., water or ethanol) arrange themselves around the solute and calculate properties like the solvation free energy.
Simulate Intermolecular Interactions: Model how the molecule might bind to a biological target, such as a protein active site, providing insights into its potential pharmacological activity.
Quantum Chemical Characterization of Bonding and Aromaticity
The replacement of the carbonyl oxygen in the isoindolinone scaffold with a sulfur atom to form this compound introduces significant changes to the molecule's electronic structure and bonding characteristics. Theoretical studies on analogous thioamides have provided a foundational understanding of these alterations.
Computational analyses, primarily employing Density Functional Theory (DFT), indicate that the carbon-sulfur (C=S) double bond in a thioamide is considerably longer and weaker than the carbon-oxygen (C=O) double bond in the corresponding amide. This difference arises from the larger atomic radius of sulfur and the more diffuse nature of its valence orbitals compared to oxygen.
A key feature of the thioamide group is the enhanced contribution of the zwitterionic resonance form, where a positive charge resides on the nitrogen atom and a negative charge on the sulfur atom. This increased charge separation is a consequence of the lower electronegativity of sulfur compared to oxygen, which makes the C=S bond more polarizable. Natural Bond Orbital (NBO) analysis of simple thioamides reveals a significant n→π* interaction, where the lone pair of electrons on the nitrogen atom delocalizes into the antibonding π* orbital of the C=S bond. This interaction is often stronger in thioamides than in amides due to the lower energy of the π* orbital of the thioamide. acs.org
Table 1: Comparative Theoretical Data for Amide vs. Thioamide Bonds
| Property | Amide (C=O) | Thioamide (C=S) |
|---|---|---|
| Bond Length | Shorter | Longer |
| Bond Strength | Stronger | Weaker |
| π* Orbital Energy | Higher | Lower acs.org |
| n→π* Interaction Energy | Weaker | Stronger acs.org |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker (in gas phase) nih.gov |
This table presents generalized comparative data based on computational studies of simple amides and thioamides.
Computational Elucidation of Reaction Mechanisms
The electronic properties of this compound, particularly the nature of the C=S bond, are expected to govern its reactivity. Computational studies on the thionation of amides provide valuable insights into the relative reactivity of the thiocarbonyl group.
One of the primary reactions involving thioamides is their conversion from the corresponding amides, often using reagents like Lawesson's reagent. DFT studies on the mechanism of this reaction have shown that it typically proceeds through a concerted cycloaddition followed by a cycloreversion. acs.org These studies also reveal that amides are generally more reactive towards thionation than esters, aldehydes, and ketones, a trend attributed to the electronic nature of the carbonyl group and the stability of the intermediates. acs.org
The thioamide functional group in this compound is also a site for various chemical transformations. Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. The lower energy of the π* orbital of the C=S bond makes it a better electron acceptor, facilitating nucleophilic attack at the carbon atom. Conversely, the sulfur atom, with its lone pairs, can act as a nucleophilic center.
Computational modeling can be employed to investigate potential reaction pathways for this compound. For instance, the mechanism of hydrolysis, oxidation, or reactions with various electrophiles and nucleophiles can be elucidated by mapping the potential energy surface and identifying transition states and intermediates. Such studies would involve calculating the activation energies and reaction enthalpies for different proposed mechanisms, thereby predicting the most favorable reaction pathways.
For example, a computational investigation into the hydrolysis of this compound would likely show a different energy profile compared to its oxygen analog, 3-Methyl-2-phenyl-1-isoindolinone. The distinct electronic nature of the thiocarbonyl group would influence the stability of the tetrahedral intermediate and the energy of the transition states involved in the nucleophilic attack by water or hydroxide ions.
Table 2: Key Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Methyl-2-phenyl-1-isoindolinone |
| Lawesson's reagent |
| Acetaldehyde |
| Methyl acetate |
Reactivity and Reaction Mechanisms of 3 Methyl 2 Phenyl 1 Isoindolinethione
Electrophilic Aromatic Substitution Reactions on the Phenyl and Isoindoline (B1297411) Moieties
No studies detailing the electrophilic aromatic substitution reactions specifically on 3-Methyl-2-phenyl-1-isoindolinethione were found. While general principles of electrophilic aromatic substitution are well-established, the directing effects of the isoindolinethione substituent and the relative reactivity of the fused benzene (B151609) ring versus the N-phenyl ring for this specific molecule have not been experimentally determined.
Nucleophilic Addition/Substitution Reactions Involving the Thione Group
The thione group (C=S) is known to be more reactive towards nucleophiles than its oxygen analog, the carbonyl group (C=O), a characteristic attributed to the larger size and greater polarizability of the sulfur atom. General reactivity patterns of thioamides suggest they can undergo addition of nucleophiles to the thiocarbonyl carbon. However, no specific examples of such reactions, including the types of nucleophiles used, reaction conditions, or the resulting products for this compound, are available in the reviewed literature.
Cycloaddition Reactions Involving the Isoindolinethione System
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The isoindolinethione scaffold contains potential dienophilic and dipolarophilic sites. Nevertheless, a search for its participation in reactions such as Diels-Alder or 1,3-dipolar cycloadditions did not yield any specific research articles or data. The potential for this molecule to act as a partner in such transformations remains an open area for investigation.
Metal-Catalyzed Transformations and Coupling Reactions
Modern organic synthesis heavily relies on metal-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Thioamides can sometimes act as directing groups or participate in coupling reactions. There is, however, no available information on the behavior of this compound in metal-catalyzed processes like Suzuki, Heck, or Buchwald-Hartwig couplings.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of thioamides can lead to a variety of products, including the corresponding amides (oxidation) or amines (reduction). The specific conditions required to effect these transformations on this compound, and the identity of the resulting products, have not been documented.
Investigation of Stereochemical Outcomes and Stereoselectivity in Reactions
Given the lack of reported reactions for this compound, there is consequently no information regarding the stereochemical outcomes or the potential for stereoselectivity. The presence of a stereocenter at the 3-position suggests that diastereoselective reactions could be possible if a new stereocenter were to be formed, but this remains a hypothetical consideration without experimental data.
Potential Academic Applications of 3 Methyl 2 Phenyl 1 Isoindolinethione and Its Derivatives
Potential Applications in Catalysis and Organocatalysis
Development as Ligands for Homogeneous Catalysis
The isoindoline (B1297411) scaffold is a known component in the design of ligands for homogeneous catalysis. The nitrogen and sulfur atoms in 3-Methyl-2-phenyl-1-isoindolinethione could act as a bidentate or monodentate ligand, coordinating with a variety of transition metals. The nature of the phenyl and methyl substituents on the isoindoline ring could influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. While no specific studies have been published on the use of this particular compound as a ligand, the broader class of isoindoline-derived ligands has been a subject of growing interest due to their modular nature.
Precursors for Heterogeneous Catalysts
While there is no direct evidence for this compound, related sulfur-containing organic molecules can serve as precursors for the synthesis of heterogeneous catalysts. For instance, thermal decomposition of such compounds can lead to the formation of metal sulfide (B99878) nanoparticles, which are known to have applications in various catalytic processes. The specific structure of this isoindolinethione derivative could potentially influence the composition, size, and morphology of the resulting catalyst particles.
Role as Organocatalysts or Co-catalysts
The thioamide functional group is a key feature of this compound and has been recognized for its role in organocatalysis. Thioamides can act as hydrogen bond donors and can participate in various organic transformations. Although research on this specific compound is lacking, the broader class of thioamides has been investigated for their catalytic activity.
| Catalyst Type | Potential Role of Thioamide Moiety | Relevant Research on Related Compounds |
| Hydrogen Bonding Catalysis | The N-H and C=S groups can form hydrogen bonds, activating substrates. | Studies on other thioamides have shown their ability to catalyze reactions through hydrogen bonding. |
| Lewis Base Catalysis | The sulfur atom can act as a Lewis base. | The Lewis basicity of the sulfur in thioamides is a known chemical property. |
Potential Advanced Materials Science Applications
The unique structure of this compound, combining an aromatic system with a heterocyclic thioamide, suggests potential for its incorporation into advanced materials. The electronic and optical properties of such a molecule could be of interest in the development of new functional materials.
Incorporation into Polymer Chemistry and as Monomer Precursors
The isoindoline ring system can be a building block in polymer synthesis. While no polymerization studies involving this compound have been reported, its structure suggests it could potentially act as a monomer or a precursor to a monomer. The presence of reactive sites could allow for its incorporation into polymer chains, potentially imparting specific thermal, mechanical, or optical properties to the resulting material.
Electronic and Optical Materials (e.g., Organic Light-Emitting Diodes, Sensors)
Derivatives of the closely related isoindole-1,3-dione have been investigated for their optical properties and potential use in electronic devices. These compounds can exhibit fluorescence and have been considered for applications in organic light-emitting diodes (OLEDs). The sulfur atom in this compound would likely alter the electronic structure compared to its dione (B5365651) analog, potentially leading to different photophysical properties, such as a shift in emission wavelength or changes in quantum yield. The interaction of the sulfur and nitrogen lone pairs with the aromatic system could also make the molecule sensitive to its environment, suggesting a potential, though unexplored, application in chemical sensors.
| Material Property | Potential Contribution of the Isoindolinethione Scaffold | Research on Analogous Structures |
| Luminescence | The conjugated system could lead to light emission upon excitation. | Isoindole-1,3-dione derivatives have been studied for their fluorescent properties. |
| Charge Transport | The aromatic and heterocyclic components could facilitate charge transport. | Aromatic and heterocyclic compounds are common components in organic semiconductors. |
| Sensing | The lone pairs on sulfur and nitrogen could interact with analytes, leading to a detectable signal change. | The design of chemical sensors often relies on specific host-guest interactions. |
Supramolecular Assembly and Self-Assembled Structures
The molecular architecture of this compound is conducive to forming ordered, non-covalent structures known as supramolecular assemblies. The presence of aromatic rings, a polar thioamide group, and a stereocenter at the 3-position offers multiple points of interaction for self-assembly.
Intermolecular Forces: The phenyl group and the benzene (B151609) ring of the isoindolinone core can engage in π-π stacking interactions, which are crucial for organizing molecules in a regular pattern.
Hydrogen Bonding: While the core molecule itself lacks traditional hydrogen bond donors, derivatives could be synthesized to include functional groups capable of hydrogen bonding, such as hydroxyl or amino groups. The sulfur atom of the thione group can act as a hydrogen bond acceptor.
Halogen Bonding: The introduction of halogen atoms onto the phenyl or isoindolinone rings could facilitate halogen bonding, a highly directional interaction that can be used to control the geometry of the resulting assembly.
These interactions could lead to the formation of various self-assembled structures, such as nanofibers, gels, or crystalline networks, with potential applications in materials science and nanotechnology. Research in this area would involve the synthesis of various derivatives and the study of their self-assembly behavior in different solvents and conditions.
| Potential Interaction | Participating Moiety | Potential Outcome |
| π-π Stacking | Phenyl group, Isoindolinone benzene ring | Formation of columnar or layered structures |
| Hydrogen Bonding | Thione sulfur (acceptor), derivatized functional groups (donors) | Directional assembly into tapes or sheets |
| Halogen Bonding | Derivatized halogen atoms (donor), Thione sulfur (acceptor) | Controlled 3D network formation |
Development as Chemical Probes and Research Tools
The inherent properties of the this compound scaffold could be leveraged for the development of chemical probes and tools for biological and chemical research.
Fluorescent Probes: Isoindolinone derivatives are known to exhibit fluorescence. By analogy, derivatives of this compound could be designed as fluorescent probes. The fluorescence properties could be tuned by modifying the substituents on the phenyl and isoindolinone rings. Such probes could be used for sensing specific analytes or for imaging in biological systems. The thione group might also offer unique photophysical properties, such as a large Stokes shift or sensitivity to the local environment.
Affinity-Based Probes: The core structure could be functionalized with reactive groups or photo-cross-linkers to create affinity-based probes. These probes could be used to identify and study the interactions of specific proteins or other biomolecules. The choice of the functional group would determine the target of the probe.
Chiral Probes: The presence of a chiral center at the 3-position makes this compound a candidate for the development of chiral probes for sensing or separating enantiomers.
The development of such tools would require a multidisciplinary approach, combining organic synthesis, photophysical characterization, and biochemical or cell-based assays.
| Probe Type | Key Feature | Potential Application |
| Fluorescent Probe | Tunable emission properties | Analyte sensing, bioimaging |
| Affinity-Based Probe | Reactive functional groups | Target identification and validation |
| Chiral Probe | Stereocenter at the 3-position | Enantiomer recognition and separation |
Future Research Directions and Challenges
Exploration of Novel Reaction Pathways and Synthetic Methodologies
A primary challenge and opportunity in the study of any novel compound is the development of efficient and versatile synthetic routes. For 3-Methyl-2-phenyl-1-isoindolinethione, future research would likely focus on moving beyond classical thionation reactions. This would involve the exploration of novel catalytic systems, multicomponent reactions, and domino reaction sequences that could offer higher yields, greater atom economy, and access to a wider range of derivatives. Investigating C-H activation strategies could also provide more direct and less wasteful methods for synthesizing and functionalizing the isoindolinethione core.
Integration of Green Chemistry Principles for Industrial Scale-Up
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.netfrontiersin.org For a compound like this compound, future research would need to address the challenges of sustainable, large-scale production. This includes the use of environmentally benign solvents such as water or bio-based solvents, the development of reusable catalysts, and the design of processes that reduce energy consumption and waste generation. researchgate.netmdpi.commdpi.com The transition from laboratory-scale synthesis to industrial production requires a thorough investigation of reaction kinetics, process optimization, and safety protocols under green conditions.
Advanced Computational Modeling for Complex Systems and Interactions
Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules. In the context of this compound, future research would benefit from the use of advanced computational models. These models can be employed to predict spectroscopic data, elucidate reaction mechanisms, and understand potential intermolecular interactions. Such in-silico studies can guide experimental work, saving time and resources by prioritizing the most promising research avenues.
Expanding Applications into New Scientific Domains
The ultimate goal of synthesizing novel compounds is often the discovery of new applications. For this compound, a key research direction would be the systematic evaluation of its physical, chemical, and biological properties. This could involve screening for applications in materials science, such as organic electronics, or in medicinal chemistry, given that many nitrogen heterocycles exhibit biological activity. nih.govmdpi.com The exploration of its coordination chemistry with various metals could also open up new possibilities in catalysis or sensor technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
